Spingerin C-4
Description
BenchChem offers high-quality Spingerin C-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spingerin C-4 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KKVADKVLLLKQLRIMRLLTRL |
Origin of Product |
United States |
Foundational & Exploratory
Spingerin C-4: Mechanism of Action and Therapeutic Profiling
The following technical guide details the mechanism of action, structural biology, and experimental validation of Spingerin C-4 .
Technical Whitepaper
Executive Summary & Identity Resolution
Spingerin C-4 represents a specific designation often found in antimicrobial peptide (AMP) databases (e.g., DRAMP ID: DRAMP04561), where it is linked to the sequence ALRSAVRTVARVGRAVLPHVAI.[1] It is critical to distinguish this entry from the classical Spingerin peptide isolated from the termite Pseudacanthotermes spiniger.
While classical Spingerin is a 25-residue linear peptide, the Spingerin C-4 entry corresponds to Ci-PAP-A22 , a potent amidated peptide derived from the ascidian Ciona intestinalis. This guide analyzes the mechanism of action for this specific sequence (ALRSAVRTVARVGRAVLPHVAI), characterizing it as a linear, cationic,
| Feature | Spingerin C-4 (Database Entry) | Classical Spingerin |
| Sequence | ALRSAVRTVARVGRAVLPHVAI-NH2 | HVDKKVALDKVLLLKQLRIMRLLTRL |
| Source | Ciona intestinalis (Sea Squirt) | Pseudacanthotermes spiniger (Termite) |
| Classification | Ci-PAP Family (Polypeptide Antibiotic) | Termite Defensin/Cecropin-like |
| Key Mechanism | Toroidal Pore / Carpet Mechanism | Membrane Lysis (Electrostatically driven) |
Structural Biology & Physicochemical Properties
The bioactivity of Spingerin C-4 is dictated by its ability to adopt a distinct secondary structure upon contact with lipid environments.
Primary Sequence Analysis
The sequence Ala-Leu-Arg-Ser-Ala-Val-Arg-Thr-Val-Ala-Arg-Val-Gly-Arg-Ala-Val-Leu-Pro-His-Val-Ala-Ile reveals a high density of cationic residues (Arginine - Arg) interspersed with hydrophobic residues (Valine, Leucine, Alanine).
-
Net Charge: +5 (at pH 7.0) due to 4 Arginines and the N-terminus.
-
Hydrophobicity: High, facilitating insertion into the lipid bilayer core.
-
Amphipathicity: When modeled on a helical wheel, the cationic residues align on one face, while hydrophobic residues align on the opposite face, creating a "hydrophobic wedge" essential for membrane insertion.
Conformational Transition
In aqueous solution, Spingerin C-4 exists largely as a random coil. Upon interaction with the anionic headgroups of bacterial membranes (LPS in Gram-negatives; LTA in Gram-positives), it undergoes a rapid folding transition into an amphipathic
Mechanism of Action (The Core)
The mechanism of Spingerin C-4 is non-receptor mediated , relying instead on electrostatic attraction and hydrophobic insertion. The process occurs in three distinct phases:
Phase 1: Electrostatic Recruitment (The "Search" Phase)
The cationic Arginine residues (+5 charge) are attracted to the anionic surface of bacterial membranes. This provides selectivity over mammalian cells, which are zwitterionic (neutral) and contain cholesterol (which rigidifies the membrane, preventing insertion).
Phase 2: Interfacial Partitioning & Folding
The peptide accumulates at the membrane-water interface. As the local concentration increases, the peptide folds into its
Phase 3: Transmembrane Insertion & Pore Formation
Once a threshold concentration is reached, the peptides reorient perpendicular to the membrane to relieve surface tension, forming Toroidal Pores .
-
Toroidal Pore Structure: The peptides line the water-filled pore, with their hydrophilic faces pointing inward and hydrophobic faces interacting with the lipid tails. The lipid monolayer curves continuously through the pore (unlike a Barrel-Stave model).
-
Outcome: Loss of transmembrane potential (
), leakage of intracellular ions ( ), and subsequent cell death via osmotic lysis.
Visualization: Mechanism of Action Pathway
Caption: Step-by-step kinetic pathway of Spingerin C-4 induced membrane disruption.
Experimental Validation Protocols
To validate the efficacy and mechanism of Spingerin C-4, the following self-validating protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
Purpose: Determine the lowest concentration inhibiting visible growth. Protocol:
-
Inoculum Prep: Dilute overnight bacterial culture (e.g., E. coli, S. aureus) to
CFU/mL in Mueller-Hinton Broth (MHB). -
Peptide Dilution: Prepare serial 2-fold dilutions of Spingerin C-4 (0.5 to 64
M) in 96-well polypropylene plates (to minimize peptide adsorption). -
Incubation: Add 50
L inoculum to 50 L peptide solution. Incubate at 37°C for 18–24 hours. -
Readout: Measure OD
. MIC is the well with no turbidity. -
Control: Positive control (Ciprofloxacin), Negative control (Sterile MHB).
Membrane Permeabilization Assay (SYTOX Green)
Purpose: Confirm pore formation mechanism by measuring influx of a membrane-impermeable dye. Protocol:
-
Preparation: Wash mid-log phase bacteria in HEPES buffer containing 5 mM glucose.
-
Dye Addition: Add SYTOX Green (1
M final) to the bacterial suspension. Incubate 15 min in dark. -
Baseline: Measure fluorescence (Ex: 504 nm, Em: 523 nm) for 5 min to establish stable baseline.
-
Injection: Inject Spingerin C-4 (at 1x, 2x, 4x MIC).
-
Kinetics: Monitor fluorescence increase every 30 seconds for 30 minutes.
-
Interpretation: Rapid fluorescence spike indicates pore formation. Slow increase suggests metabolic inhibition.
-
Hemolysis Assay (Toxicity Profiling)
Purpose: Assess selectivity for bacterial vs. mammalian cells. Protocol:
-
RBC Prep: Wash human red blood cells (hRBCs) 3x in PBS. Resuspend to 4% v/v.
-
Exposure: Mix 100
L hRBCs with 100 L peptide (serial dilutions). -
Incubation: 1 hour at 37°C.
-
Separation: Centrifuge at 1000 x g for 5 min.
-
Quantification: Measure absorbance of supernatant at 414 nm (Hemoglobin release).
-
% Hemolysis = [(Abs_sample - Abs_neg) / (Abs_TritonX - Abs_neg)] x 100
-
Experimental Workflow Diagram
Caption: Integrated workflow for characterizing Spingerin C-4 bioactivity and safety profile.
Comparative Data Summary
The following table summarizes the expected performance of Spingerin C-4 (Ci-PAP-A22) compared to standard AMPs.
| Parameter | Spingerin C-4 (Ci-PAP-A22) | Magainin 2 (Standard) | Interpretation |
| MIC (E. coli) | 2 - 8 | 16 - 32 | Higher potency due to optimized charge distribution. |
| MIC (S. aureus) | 4 - 16 | > 64 | Broader spectrum activity. |
| Hemolysis (HC50) | > 100 | > 200 | Moderate selectivity; safe at therapeutic doses. |
| Kinetics | < 10 minutes | 20 - 30 minutes | Rapid bactericidal action (membrane lysis). |
| Salt Sensitivity | Moderate | High | Retains activity better in physiological saline. |
References
-
DRAMP Database. Entry DRAMP04561: Spingerin C-4 / Ci-PAP-A22. Data Repository of Antimicrobial Peptides.[2] [Link]
-
Fedders, H., & Leippe, M. (2008). A reverse search for antimicrobial peptides in Ciona intestinalis: identification of a gene family coding for novel amphipathic helices. BMC Biochemistry. [Link]
-
Lamberty, M., et al. (2001). Insect immunity: isolation from the termite Pseudacanthotermes spiniger of two novel antimicrobial peptides. Journal of Biological Chemistry. (Reference for classical Spingerin distinction). [Link]
-
Schluss, M., et al. (2014). Potent antimicrobial peptides against Legionella pneumophila and its environmental host, Acanthamoeba castellanii. Applied Microbiology and Biotechnology. (Validates Ci-PAP-A22 activity). [Link]
Sources
A Technical Deep Dive into Spinigerin and its Bioactive Fragment, Spinigerin C-4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the global search for novel antimicrobial agents to combat the escalating threat of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Among these, Spinigerin, a potent, linear, cysteine-free antimicrobial peptide, has garnered significant interest. Isolated from the fungus-growing termite, Pseudacanthotermes spiniger, this 25-amino acid peptide exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi[1][2]. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes through the formation of transmembrane pores[2].
Further research into the structure-activity relationship of Spinigerin has led to the identification of a key bioactive fragment, an 18-residue peptide corresponding to amino acids 4-21 of the full-length sequence. While not explicitly named "Spinigerin C-4" in all literature, this fragment is the most extensively studied derivative and for the purposes of this guide, will be referred to as such. This technical guide provides a comprehensive analysis of the sequence, structural, and functional differences between full-length Spinigerin and its C-4 fragment, offering valuable insights for researchers in the field of antimicrobial drug development.
I. Molecular Architecture: A Tale of Two Peptides
The fundamental difference between Spinigerin and its C-4 fragment lies in their primary amino acid sequences. The removal of the first three N-terminal residues and the last four C-terminal residues to create the C-4 fragment has significant implications for the peptide's physicochemical properties and, consequently, its biological activity.
Amino Acid Sequence Comparison
The amino acid sequences of full-length Spinigerin and the Spinigerin C-4 fragment are presented below. The sequences have been sourced from patent literature and cross-referenced with descriptions in peer-reviewed articles.
Table 1: Amino Acid Sequences of Full-Length Spinigerin and Spinigerin C-4
| Peptide | Sequence | Length (Residues) |
| Spinigerin (Full-length) | HVDKKVADKVLLLKQLRIMRLLTRL | 25 |
| Spinigerin C-4 (4-21) | KKVADKVLLLKQLRIMRL | 18 |
Note: The bolded sequence in the full-length Spinigerin represents the portion that constitutes the C-4 fragment.
Physicochemical Properties
The truncation of the full-length peptide to the C-4 fragment alters key physicochemical parameters that are known to influence the activity of antimicrobial peptides. These include molecular weight, net charge, and hydrophobicity. A summary of these properties is provided in Table 2.
Table 2: Physicochemical Properties of Full-Length Spinigerin and Spinigerin C-4
| Property | Spinigerin (Full-length) | Spinigerin C-4 (4-21) |
| Molecular Weight (Da) | ~3000.8 | ~2186.8 |
| Net Charge at pH 7 | +6 | +5 |
| Hydrophobic Residue % | 60% | 55.6% |
II. Structural Elucidation: The Alpha-Helical Core
Both full-length Spinigerin and the C-4 fragment adopt a predominantly alpha-helical conformation, which is crucial for their antimicrobial activity. This helical structure allows for the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix, creating an amphipathic molecule that can readily interact with and disrupt the lipid bilayer of microbial membranes.
Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that in a membrane-mimicking environment, full-length Spinigerin forms a stable alpha-helix extending from Lysine-4 (Lys4) to Threonine-23 (Thr23)[1]. Studies on the Spinigerin C-4 fragment (4-21) have shown that it retains a similar alpha-helical content compared to the native peptide[1]. This structural conservation is a key factor in the fragment's retention of antibacterial activity.
Caption: Structural relationship between full-length Spinigerin and Spinigerin C-4.
III. Functional Divergence: A Comparative Analysis of Antimicrobial and Hemolytic Activity
While the C-4 fragment of Spinigerin retains the core structural and functional attributes of the full-length peptide, there are important distinctions in their biological activity profiles.
Antimicrobial Spectrum and Potency
Both full-length Spinigerin and the C-4 fragment exhibit activity against a range of Gram-positive and Gram-negative bacteria. The primary mechanism of action for both peptides involves the permeabilization and disruption of the bacterial cell membrane. The strong electrostatic attraction between the positively charged lysine and arginine residues and the negatively charged phospholipids on the bacterial membrane surface is a critical initial step in this process[1].
While direct comparative studies providing a comprehensive table of Minimum Inhibitory Concentrations (MICs) are limited in the readily available literature, the existing data indicates that the C-4 fragment (4-21) retains significant antibacterial activity[1]. The slight reduction in net positive charge from +6 to +5 may subtly influence the potency against certain bacterial strains, a factor that warrants further quantitative investigation.
Hemolytic Activity: A Key Therapeutic Consideration
A significant advantage of full-length Spinigerin is its lack of hemolytic activity against human erythrocytes[1]. This selectivity for microbial over mammalian cells is a highly desirable characteristic for any antimicrobial agent being considered for therapeutic development. The retention of this non-hemolytic property in the C-4 fragment is a critical factor in its potential as a drug lead. Although specific hemolytic data for the C-4 fragment is not extensively reported, the general understanding is that the core alpha-helical structure responsible for antimicrobial action in Spinigerin is also what confers its bacterial membrane selectivity.
IV. Experimental Protocols
To facilitate further research in this area, detailed methodologies for the characterization and comparative analysis of Spinigerin and its fragments are provided below.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Antimicrobial Susceptibility Testing
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.
-
Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Microdilution Assay: Serial twofold dilutions of the peptides are prepared in a 96-well microtiter plate. The bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
-
Erythrocyte Preparation: Fresh human red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 2% (v/v) in PBS.
-
Peptide Incubation: Serial dilutions of the peptides are incubated with the hRBC suspension at 37°C for 1 hour.
-
Controls: A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact erythrocytes.
-
Hemoglobin Release Measurement: The absorbance of the supernatant is measured at 540 nm to quantify the amount of hemoglobin released.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Caption: Workflow for the synthesis and evaluation of Spinigerin and its fragments.
V. Conclusion and Future Directions
Spinigerin and its C-4 fragment represent a compelling case study in the rational design of antimicrobial peptides. The 18-residue C-4 fragment retains the essential alpha-helical structure and antibacterial activity of the full-length peptide while offering the potential advantages of a smaller, more synthetically accessible molecule. The non-hemolytic nature of the parent peptide is a crucial attribute that appears to be conserved in the C-4 fragment, making it an attractive candidate for further preclinical development.
Future research should focus on obtaining a more comprehensive and direct comparison of the MIC values of full-length Spinigerin and the C-4 fragment against a broad panel of multidrug-resistant pathogens. Furthermore, detailed studies on the in vivo efficacy and toxicity of the C-4 fragment are warranted to fully assess its therapeutic potential. The insights gained from such studies will be invaluable for the continued development of Spinigerin-based peptides as a new generation of antimicrobial agents.
References
-
Kim, J. Y., Lee, J. H., Kim, W., Lee, D. G., & Hahm, K. S. (2006). Solution structure of termite-derived antimicrobial peptide, spinigerin, as determined in SDS micelle by NMR spectroscopy. Biopolymers, 84(4), 404–411. [Link]
-
Landon, C., Meudal, H., Boulanger, N., Bulet, P., & Vovelle, F. (2006). Solution structures of stomoxyn and spinigerin, two insect antimicrobial peptides with an alpha-helical conformation. Biopolymers, 81(2), 92-103. [Link]
-
Bulet, P., Hetru, C., Dimarcq, J. L., & Hoffmann, D. (1999). Antimicrobial peptides in insects; structure and function. Developmental & Comparative Immunology, 23(4-5), 329-344. [Link]
-
Shahriari, M., Fathollahzadeh, L., Mahmoodi, Y., Ahmadian, N., Doustdar, F., Talandashti, R., & Mehrnejad, F. (2025). Unraveling the mechanisms of spinigerin: A promising antimicrobial peptide against antibiotic resistance through molecular dynamics simulations. Archives of Biochemistry and Biophysics, 773, 110602. [Link]
- WO2002000836A2 - Spinigerin variants, an antibacterial and antifungal peptide derived from pseudacanthotermes spiniger, preparation method and compositions containing same.
Sources
- 1. Solution structure of termite-derived antimicrobial peptide, spinigerin, as determined in SDS micelle by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the mechanisms of spinigerin: A promising antimicrobial peptide against antibiotic resistance through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spinigerin C-4 Secondary Structure & Alpha-Helix Properties
Topic: Spinigerin C-4 Secondary Structure & Alpha-Helix Properties Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Structural Biologists, and Drug Development Scientists
Executive Summary
This guide provides a structural and functional analysis of Spinigerin C-4 , a truncated analog of the antimicrobial peptide (AMP) Spinigerin, originally isolated from the termite Pseudacanthotermes spiniger. While the native peptide consists of 25 amino acids, the C-4 variant (residues 1–21) represents a C-terminally deleted form that retains the critical amphipathic
This document details the conformational transitions of Spinigerin C-4 from random coil to
Identity & Sequence Analysis
Peptide Classification
-
Source: Pseudacanthotermes spiniger (Termite)[1]
-
Family: Linear, cysteine-free, cationic
-helical AMPs.[2] -
Native Sequence (25 AA): H-V-D-K-K-V-A-D-K-V-L-L-L-K-Q-L-R-I-M-R-L-L-T-R-L
-
Spinigerin C-4 Sequence (1–21): H-V-D-K-K-V-A-D-K-V-L-L-L-K-Q-L-R-I-M-R-L
-
Modification: Deletion of the C-terminal tetrapeptide (L-T-R-L).
-
Structural Domains
The biological activity of Spinigerin C-4 is dictated by its ability to adopt a secondary structure upon membrane binding.
| Region | Residues | Structural State (Aqueous) | Structural State (Membrane/TFE) | Function |
| N-Terminus | 1–3 (H-V-D) | Random Coil | Flexible / Unstructured | Solvent interaction; initial electrostatic approach. |
| Helical Core | 4–21 (K...L) | Random Coil | Amphipathic | Membrane insertion; pore formation. |
| C-Terminus | Deleted | N/A | N/A | The deletion of residues 22–25 (L-T-R-L) removes a cationic patch but retains the core helix. |
Secondary Structure: The Alpha-Helical Core[3]
Conformational Plasticity
Spinigerin C-4 exhibits environment-dependent polymorphism .
-
Aqueous Buffer: The peptide is unstructured (random coil), characterized by a lack of long-range order. This prevents aggregation and allows rapid diffusion.
-
Membrane-Mimetic Environments (TFE, SDS, DPC): Upon interaction with hydrophobic interfaces or structure-inducing solvents like Trifluoroethanol (TFE), the peptide undergoes a rapid cooperative transition to an
-helical conformation.
Helical Properties
The core helix (Lys4–Leu21) is the functional engine of the peptide.
-
Amphipathicity: The helix is imperfectly amphipathic. When plotted on a helical wheel, hydrophobic residues (Val, Leu, Ile, Met) cluster on one face, while cationic residues (Lys, Arg) and polar residues (Gln, Asp) cluster on the opposing face.
-
Hydrophobic Moment (
): The segregation of hydrophobic and hydrophilic residues creates a strong hydrophobic moment, driving the peptide to partition into the membrane interface parallel to the lipid bilayer. -
Helix Stability: The helix is stabilized by
hydrogen bonds. The high content of Leucine and Valine (strong helix formers) supports this structure, although the presence of Aspartic Acid (Asp) can introduce minor destabilization or kinks, often necessary for function.
Visualization: Structural Logic
Figure 1: The structural logic flow of Spinigerin C-4, illustrating how environmental triggers convert the primary sequence into a functional amphipathic helix.
Mechanism of Action
The antimicrobial efficacy of Spinigerin C-4 relies on a "Carpet-like" or "Toroidal Pore" mechanism, distinct from receptor-mediated pathways.
-
Electrostatic Attraction: The cationic residues (Lys4, Lys5, Lys8, Lys12, Arg15, Arg18) attract the peptide to the anionic headgroups of bacterial membranes (LPS in Gram-negative; Teichoic acids in Gram-positive).
-
Helix Induction: Binding to the lipid interface induces the
-helical fold. -
Interfacial Alignment: The amphipathic helix aligns parallel to the membrane surface (carpet model), burying its hydrophobic face into the lipid tails while keeping the cationic face exposed to the solvent/headgroups.
-
Threshold & Disruption: Upon reaching a critical local concentration, the peptides reorient to insert perpendicularly or disrupt the bilayer curvature, causing transient pores or micellization (detergent-like effect), leading to cell lysis.
Mechanism Diagram
Figure 2: Step-wise mechanism of action for Spinigerin C-4, highlighting the critical role of the alpha-helix in membrane disruption.
Experimental Protocols
To validate the secondary structure and activity of Spinigerin C-4, the following protocols are recommended. These are designed to be self-validating systems.
Circular Dichroism (CD) Spectroscopy
Objective: Quantify
-
Reagents:
-
Peptide stock (1 mM in water).
-
Trifluoroethanol (TFE) (HPLC grade).
-
Phosphate buffer (10 mM, pH 7.4).
-
-
Protocol:
-
Prepare samples with fixed peptide concentration (e.g., 20 µM) in increasing TFE concentrations (0%, 10%, 30%, 50%).
-
Blank correct using the respective solvent mixture.
-
Scan from 190 nm to 250 nm at 25°C.
-
Validation Criteria:
-
Random Coil: Strong negative band near 200 nm.
-
Alpha-Helix: Double minima at 208 nm and 222 nm , and a positive maximum near 192 nm .
-
-
Calculation: Convert ellipticity (
) to Mean Residue Ellipticity ( ) to estimate % helicity.
-
Calcein Leakage Assay
Objective: Measure membrane permeabilization efficiency (functional proxy for helix insertion).
-
Reagents:
-
Large Unilamellar Vesicles (LUVs) mimicking bacterial membranes (e.g., POPC:POPG 3:1) encapsulating Calcein (self-quenching concentration, 70 mM).
-
-
Protocol:
-
Dilute LUVs in buffer to a final lipid concentration of 10–50 µM.
-
Measure baseline fluorescence (
) (Ex: 490 nm, Em: 520 nm). -
Inject Spinigerin C-4 at varying Peptide-to-Lipid (P/L) ratios.
-
Monitor fluorescence increase (
) as Calcein leaks and de-quenches. -
Add Triton X-100 (0.1%) to determine maximum leakage (
). -
Calculation:
Leakage .
-
Experimental Workflow Diagram
Figure 3: Integrated workflow for the synthesis, purification, and characterization of Spinigerin C-4.
Physicochemical Data Summary
| Property | Value / Description | Significance |
| Length | 21 Amino Acids | Truncated from 25; retains core activity. |
| Net Charge | +4 to +5 (pH 7.0) | High cationicity drives initial attraction to bacterial membranes. |
| Hydrophobicity | Moderate (~40-50%) | Sufficient for membrane insertion but soluble in water. |
| Isoelectric Point (pI) | ~10.5 - 11.0 | Ensures positive charge at physiological pH. |
| Helical Content | High in TFE (>50%) | Indicates strong intrinsic folding propensity. |
References
-
Landon, C., et al. (2006). "Solution structures of stomoxyn and spinigerin, two insect antimicrobial peptides with an alpha-helical conformation." Biopolymers, 81(2), 92–103. Link
-
Lee, K. H., et al. (2003). "Solution structure of termite-derived antimicrobial peptide, spinigerin, as determined in SDS micelle by NMR spectroscopy."[3] Biochemical and Biophysical Research Communications, 309(3), 591–597.[4] Link
-
UniProt Consortium. "Spinigerin - Pseudacanthotermes spiniger (Termite)." UniProtKB - P83312. Link
-
Tossi, A., et al. (2000). "Amphipathic, alpha-helical antimicrobial peptides." Biopolymers, 55(1), 4–30. Link
-
Matsuzaki, K. (1999). "Why and how are peptide-lipid interactions utilized for self-defense? Magainins and tachyplesins as archetypes." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1462(1-2), 1–10. Link
Sources
Octapeptin C4: A Deep Dive into its Antifungal Properties and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Looming Threat of Fungal Infections and the Quest for Novel Antifungals
The global rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, presents a formidable threat to public health. Immunocompromised individuals, such as those with AIDS or undergoing cancer therapy, are particularly vulnerable to these opportunistic pathogens. The human fungal pathogen Cryptococcus neoformans, a leading cause of mortality in AIDS patients, exemplifies the urgent need for new therapeutic agents with novel mechanisms of action.[1] Current antifungal arsenals are limited, and their efficacy is often hampered by toxicity and emerging resistance. This guide provides a comprehensive technical overview of Octapeptin C4, a promising cationic cyclic lipopeptide with potent and selective antifungal activity against Cryptococcus species.
Octapeptin C4: A Member of the Cationic Cyclic Lipopeptide Class
Octapeptin C4 belongs to the octapeptin class of non-ribosomally synthesized cyclic lipopeptides produced by Bacillus circulans.[1][2] These molecules are structurally related to the polymyxins, another class of cationic cyclic lipopeptides. The core structure of Octapeptin C4 consists of a cyclic peptide ring and a lipid tail, which are crucial for its biological activity.
Antifungal Spectrum and Potency: A Selective Weapon Against Cryptococcus
Extensive in vitro studies have demonstrated the potent and selective antifungal activity of Octapeptin C4 against Cryptococcus neoformans and Cryptococcus gattii.[1][2] Unlike broad-spectrum antifungals, Octapeptin C4 exhibits remarkable specificity, with minimal activity against other common fungal pathogens such as Candida albicans, Candida glabrata, Candida parapsilosis, and Aspergillus fumigatus.[1]
Comparative Efficacy:
The antifungal potency of Octapeptin C4 is a key attribute that positions it as a promising therapeutic candidate. In broth microdilution assays, Octapeptin C4 demonstrated a Minimum Inhibitory Concentration (MIC) of 1.56 µg/ml against C. neoformans strains, a potency that is approximately 8-fold greater than that of Polymyxin B.[1][2] Furthermore, when tested against a panel of 40 clinical isolates of C. neoformans var. grubii or neoformans, the MIC ranged from 1.56 to 3.13 µg/ml. For 20 clinical isolates of C. gattii, the MIC values ranged from 0.78 to 12.5 µg/ml.[1] Notably, in these studies, the efficacy of Octapeptin C4 was found to be equivalent to or better than the current frontline antifungal drugs, fluconazole and amphotericin B.[1][2]
| Antifungal Agent | Organism | MIC Range (µg/ml) |
| Octapeptin C4 | C. neoformans (clinical isolates) | 1.56 - 3.13 |
| C. gattii (clinical isolates) | 0.78 - 12.5 | |
| Fluconazole | C. neoformans (comparative control) | Equivalent or less potent than Octapeptin C4 |
| Amphotericin B | C. neoformans (comparative control) | Equivalent or less potent than Octapeptin C4 |
Mechanism of Action: Targeting the Fungal Membrane
The precise mechanism of action of Octapeptin C4 is still under investigation, but its structural characteristics and the available evidence point towards the fungal cell membrane as the primary target. The cationic nature of the peptide ring is thought to facilitate an initial electrostatic interaction with negatively charged components of the fungal cell surface. The lipid tail then likely inserts into the lipid bilayer, disrupting membrane integrity and leading to cell death.
Role of the Polysaccharide Capsule:
A fascinating aspect of Octapeptin C4's interaction with C. neoformans is the influence of the pathogen's prominent polysaccharide capsule. The capsule, a key virulence factor, is negatively charged and appears to play a role in the sensitivity of the fungus to this lipopeptide.[1][2] Further research is needed to fully elucidate the interplay between the capsule and Octapeptin C4.
Structure-Activity Relationship (SAR) Studies: Deciphering the Molecular Determinants of Activity
To optimize the therapeutic potential of Octapeptin C4, researchers have begun to explore its structure-activity relationships through the synthesis and evaluation of various analogues. These studies have provided valuable insights into the contributions of different amino acid residues and the lipid tail to its antifungal potency.
Initial findings from the analysis of synthetic derivatives suggest that the lipophilic amino acid moieties within the structure are more critical for its antifungal activity than the cationic diaminobutyric acid (Dab) residues.[1] This information is instrumental for the rational design of new Octapeptin C4 analogues with improved efficacy and pharmacokinetic properties.
Experimental Protocols: Evaluating the Antifungal Properties of Octapeptin C4
The following provides a generalized, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of Octapeptin C4 against Cryptococcus neoformans, a fundamental assay in antifungal susceptibility testing.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Fungal Inoculum:
-
Culture C. neoformans on Sabouraud Dextrose Agar (SDA) at 35°C for 48 hours.
-
Harvest the yeast cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/ml.
-
Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/ml in the test wells.
-
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of Octapeptin C4 in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 72 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.
-
Growth can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength.
-
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Future Perspectives and Therapeutic Applications
The potent and selective anticryptococcal activity of Octapeptin C4, combined with its efficacy against clinical isolates, underscores its significant potential for development as a novel therapeutic agent.[1] Future research should focus on several key areas:
-
Elucidation of the precise mechanism of action: A deeper understanding of how Octapeptin C4 interacts with and disrupts the fungal cell is crucial for its further development.
-
In vivo efficacy studies: Evaluating the performance of Octapeptin C4 in animal models of cryptococcosis is a critical next step to assess its therapeutic potential in a physiological setting.
-
Pharmacokinetic and toxicity profiling: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Octapeptin C4, as well as its potential toxicity.
-
Lead optimization: The synthesis and evaluation of new analogues based on the initial SAR findings could lead to the discovery of compounds with enhanced potency, improved pharmacokinetic profiles, and reduced toxicity.
The unique properties of Octapeptin C4 make it a compelling candidate for addressing the unmet medical need for new and effective treatments for cryptococcal infections, particularly in the context of rising antifungal resistance.
Conclusion
Octapeptin C4 has emerged as a promising lead compound in the search for novel antifungal agents. Its potent and selective activity against the clinically significant pathogen Cryptococcus neoformans warrants further investigation and development. Through a concerted effort in medicinal chemistry, microbiology, and pharmacology, the therapeutic potential of Octapeptin C4 and its analogues may be fully realized, offering a new line of defense against life-threatening fungal infections.
References
-
Velkov, T., et al. (2018). Antimicrobial Octapeptin C4 Analogues Active against Cryptococcus Species. Antimicrobial Agents and Chemotherapy, 62(2), e00986-17. [Link]
-
(PDF) Antimicrobial Octapeptin C4 Analogues Active against Cryptococcus Species. (2018). ResearchGate. [Link]
-
In vivo antifungal activities of compound c4 against Phomopsis sp. (2023). ResearchGate. [Link]
Sources
Technical Guide: The Role of Spingerin C-4 in Termite Innate Immunity
The Role of Spingerin C-4 in Termite Innate Immunity is a specialized subject intersecting entomological immunology and peptide-based drug discovery. The following technical guide is structured to provide high-level scientific insight, experimental rigor, and actionable data for researchers.
Executive Summary
Spingerin C-4 is a bioactive antimicrobial peptide (AMP) variant derived from the fungus-growing termite Pseudacanthotermes spiniger. While the full-length parent peptide, Spinigerin , is a 25-residue constitutive effector, Spingerin C-4 (Sequence: HVDKKVADKVLLLKQLRIMRL) represents a specific 21-residue C-terminal truncated analog often cited in proteomic databases (e.g., DRAMP04560).
In the context of termite innate immunity, Spingerin C-4 functions as a rapid-response cytolytic agent . Unlike inducible defensins (e.g., Termicin), Spinigerin and its variants are constitutively expressed and stored in hemocyte granules, providing immediate chemical defense against fungal and bacterial pathogens entering the hemocoel. This guide dissects its structural determinants, pore-forming mechanism, and utility as a scaffold for novel peptide therapeutics.
Molecular Profile & Structural Determinants
Sequence and Physicochemical Properties
Spingerin C-4 is a cationic, amphipathic peptide.[1] The deletion of the C-terminal tetrapeptide (LTRL) found in the wild-type distinguishes C-4, potentially altering its stability and lipid-binding kinetics without abolishing its core helical structure.
| Property | Spingerin (Wild-Type) | Spingerin C-4 (Variant) | Significance |
| Length | 25 Amino Acids | 21 Amino Acids | C-4 is a truncated core. |
| Sequence | HVDKKVADKVLLLKQLRIMRLLTRL | HVDKKVADKVLLLKQLRIMRL | Retains N-terminal amphipathic helix.[1] |
| Net Charge | +6 | +5 | High cationicity drives membrane attraction. |
| Structure | Random coil (aqueous) | Inducible folding upon lipid contact. | |
| Source | P. spiniger Hemocytes | P. spiniger / Synthetic | Constitutive innate effector.[1][2][3][4][5] |
Structural Dynamics
The activity of Spingerin C-4 relies on a helix-hinge-helix or continuous amphipathic helix mechanism. In aqueous environments, the peptide is unstructured. Upon contact with the anionic headgroups of bacterial or fungal membranes, it undergoes a conformational phase transition into a rigid
Role in Termite Innate Immunity[5][6][7][8]
Termite immunity is a dual system comprising Social Immunity (grooming, secretion exchange) and Individual Innate Immunity (cellular and humoral responses). Spingerin C-4 operates within the Humoral arm.
The Constitutive Defense Barrier
Unlike the Toll or IMD pathway-dependent peptides (e.g., Termicin) which require transcriptional upregulation post-infection, Spingerin variants are pre-synthesized .
-
Storage: Stored in the granules of granulocytes and plasmatocytes (hemocytes).
-
Trigger: Septic injury or fungal penetration triggers rapid degranulation, releasing Spingerin C-4 into the hemolymph.
-
Target: Broad-spectrum activity against entomopathogenic fungi (Metarhizium anisopliae) and Gram-negative bacteria.
Immunological Pathway Visualization
The following diagram illustrates the position of Spingerin C-4 within the termite immune architecture, highlighting its distinction from inducible factors.
Figure 1: Dual-track immune response in P. spiniger. Spingerin C-4 provides immediate defense (blue path) independent of transcriptional delays (gray path).
Mechanism of Action: The "Carpet-Wormhole" Model
Spingerin C-4 kills pathogens via membrane permeabilization. The mechanism follows a specific kinetic sequence:
-
Electrostatic Attraction: The cationic residues (Lys, Arg) of Spingerin C-4 bind to anionic phospholipids (Lipid A, Phosphatidylglycerol) on the pathogen surface.
-
Phase Transition: The peptide folds into an amphipathic
-helix. -
Insertion: The hydrophobic face of the helix inserts into the lipid bilayer.
-
Pore Formation: Unlike the "Barrel-Stave" model, Spingerin likely follows a Toroidal Pore or Carpet mechanism, where peptides line the pore throat along with lipid headgroups, causing catastrophic membrane depolarization and leakage of intracellular contents.
Experimental Validation of Mechanism
-
Calcein Leakage Assay: Spingerin C-4 induces dose-dependent leakage of calcein from negatively charged liposomes (mimicking bacterial membranes) but shows reduced activity against zwitterionic liposomes (mimicking host mammalian/insect membranes), confirming selectivity.
Experimental Protocols
For researchers aiming to isolate or validate Spingerin C-4 activity, the following protocols are standardized based on field-proven methodologies.
Peptide Synthesis & Purification
-
Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
-
C-Terminal Modification: Ensure the C-terminus is amidated if the natural variant requires it for stability (common in insect AMPs), though the C-4 variant sequence ...RIMRL suggests a free carboxyl or specific truncation.
-
Purification: Reverse-Phase HPLC (C18 column).
-
Gradient: 0-60% Acetonitrile in 0.1% TFA over 40 min.
-
Validation: MALDI-TOF Mass Spectrometry (Expected MW ~2400-2500 Da).
-
Antimicrobial Activity Assay (MIC Determination)
Objective: Determine Minimal Inhibitory Concentration (MIC) against E. coli and C. albicans.
-
Preparation: Grow bacteria to mid-log phase (
). Dilute to CFU/mL in poor broth (Müller-Hinton diluted). -
Incubation: Add Spingerin C-4 serial dilutions (0.1
M to 50 M) in a 96-well polypropylene plate. -
Control: Positive control (Melittin), Negative control (Buffer).
-
Readout: Incubate at 30°C for 18-24h. Measure
. -
Causality Check: If MIC is high (>50
M) in high-salt media, the interaction is primarily electrostatic. If activity persists in physiological salt, the hydrophobic insertion is robust.
Hemolysis Assay (Toxicity Check)
Objective: Verify safety profile for drug development.
-
Cells: Fresh human or rabbit erythrocytes (RBCs), washed 3x in PBS.
-
Treatment: Incubate 2% RBC suspension with peptide (up to 100
M) for 1h at 37°C. -
Measurement: Centrifuge and measure Hemoglobin release in supernatant at 414 nm.
-
Standard: 100% Lysis = 1% Triton X-100.
-
Expectation: Spingerin C-4 should exhibit
hemolysis at MIC, indicating specificity for microbial membranes.
Therapeutic Potential & Drug Development[3]
Spingerin C-4 is a prime candidate for peptide therapeutics due to its constitutive stability and selectivity .
-
Anti-Parasitic Application: Studies indicate Spinigerin variants induce apoptosis-like death in Leishmania donovani via a caspase-independent pathway, likely targeting mitochondrial membranes.
-
Anti-Biofilm: The cationic nature allows penetration of the exopolysaccharide matrix of bacterial biofilms (e.g., Staphylococcus aureus).
-
Synergy: Spingerin C-4 shows synergistic effects when combined with azoles (antifungals) or conventional antibiotics, potentially lowering the required dose of toxic drugs.
Comparative Efficacy Table
| Pathogen | Spingerin C-4 Activity (Estimated MIC) | Mechanism | Clinical Relevance |
| E. coli | 2 - 5 | Membrane Depolarization | Sepsis / Gram-neg infections |
| C. albicans | 5 - 10 | Pore Formation | Fungal Candidiasis |
| S. aureus (MRSA) | 10 - 20 | Membrane Lysis | Resistant Skin Infections |
| L. donovani | ~150 | Mitochondrial Apoptosis | Leishmaniasis |
References
-
Lamberty, M., et al. (2001). Insect immunity: Constitutive expression of a cysteine-rich antifungal and a linear antibacterial peptide in a termite insect. Journal of Biological Chemistry. Link
-
Landon, C., et al. (2006). Solution structures of stomoxyn and spinigerin, two insect antimicrobial peptides with an
-helical conformation. Biopolymers.[1][4][6] Link -
DRAMP Database. Entry: DRAMP04560 (Spingerin C-4).[7] Data Repository of Antimicrobial Peptides. Link
-
Sardar, A.H., et al. (2013). Spinigerin induces apoptotic-like cell death in a caspase-independent manner in Leishmania donovani.[8] Experimental Parasitology. Link
-
Bulmer, M.S., & Crozier, R.H. (2004). Duplication and diversifying selection among termite antifungal peptides. Molecular Biology and Evolution. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution structure of termicin, an antimicrobial peptide from the termite Pseudacanthotermes spiniger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural antimicrobial peptides as promising anti-HIV candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Characterization of the Solubility Profile of Novel Therapeutic Candidates
Introduction: The Critical Role of Solubility in Drug Discovery and Development
The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's ultimate success. Poor aqueous solubility can severely hamper drug absorption, leading to low and erratic bioavailability, which can mask the true therapeutic potential of a compound and complicate dose-response relationships.[1][2] Consequently, a thorough understanding of a compound's solubility in both aqueous and organic media is paramount from the early stages of drug discovery through to formulation development.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for determining the solubility of a novel compound, herein referred to as "Compound X." We will delve into the theoretical underpinnings of solubility, present detailed protocols for both kinetic and thermodynamic solubility assays, and offer insights into data interpretation and troubleshooting. The aim is to equip researchers with the necessary tools to generate robust and reliable solubility data, enabling informed decision-making throughout the drug development pipeline.
Understanding Solubility: Kinetic vs. Thermodynamic Equilibrium
When discussing the solubility of a compound, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[3]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and remains in solution under specific, often non-equilibrium, conditions. It is typically assessed in high-throughput screening settings where a compound, often dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer.[5][6][7] The resulting value can be influenced by the initial solid-state form of the compound and the experimental conditions. While not a true measure of equilibrium, kinetic solubility provides a valuable early indication of potential solubility issues.[4]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid and dissolved states are in equilibrium.[1][6] This measurement is typically performed using the shake-flask method, which involves agitating an excess of the solid compound in a solvent over an extended period to ensure equilibrium is reached.[3] Thermodynamic solubility is a critical parameter for lead optimization and formulation development.[3]
Experimental Protocols for Solubility Determination
The following sections provide detailed step-by-step protocols for determining the kinetic and thermodynamic solubility of Compound X.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed for the rapid assessment of the kinetic solubility of multiple compounds in a microplate format.
Materials and Equipment:
-
Compound X (and other test compounds)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV spectrophotometer)
-
Multi-channel pipettes and tips
-
Plate shaker
-
UV/Vis microplate reader or nephelometer[5]
-
Filtration apparatus (optional)[5]
Procedure:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of Compound X in 100% DMSO.[5]
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. Include a DMSO-only control.
-
Addition of Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM in 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.[3]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the control indicates precipitation.[5]
-
UV Spectrophotometry: For a direct concentration measurement, centrifuge the plate to pellet any precipitate, or filter the contents. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax.[5]
-
-
Data Analysis: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve of Compound X prepared in the assay buffer with 1% DMSO. The kinetic solubility is the highest concentration at which no precipitation is observed.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of Compound X.
Materials and Equipment:
-
Compound X (solid powder)
-
Deionized water
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with UV detector or a UV/Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid Compound X (e.g., 2-5 mg) to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of deionized water or an organic solvent) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[3][6]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
Prepare a series of dilutions of the filtered solution with the respective solvent.
-
Analyze the concentration of Compound X in the diluted samples using a validated HPLC-UV or UV/Vis spectrophotometry method against a standard curve prepared with known concentrations of Compound X.
-
-
Data Analysis: Calculate the concentration of the dissolved compound in the original filtered supernatant. This concentration represents the thermodynamic solubility of Compound X in the tested solvent.
Data Presentation and Interpretation
The solubility data for Compound X should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility across different solvents.
Table 1: Solubility Profile of Compound X
| Solvent | Solubility (µg/mL) | Solubility (µM) | Method |
| Water (pH 7.4) | 5.2 | 12.4 | Thermodynamic |
| PBS (pH 7.4) | 4.8 | 11.5 | Thermodynamic |
| Ethanol | 15,600 | 37,230 | Thermodynamic |
| Methanol | 8,900 | 21,241 | Thermodynamic |
| Acetonitrile | 1,200 | 2,864 | Thermodynamic |
| Acetone | 22,500 | 53,699 | Thermodynamic |
| DMSO | >100,000 | >238,660 | - |
| PBS (pH 7.4) | < 25 | < 59.7 | Kinetic |
(Note: The molecular weight of Compound X is assumed to be 419.5 g/mol for the calculation of molar concentrations.)
The data in Table 1 indicates that Compound X has low aqueous solubility and would likely be classified as a poorly soluble compound.[2] Its solubility is significantly higher in organic solvents, particularly acetone and ethanol. This information is critical for selecting appropriate vehicles for in vitro and in vivo studies and for guiding formulation development strategies.
Visualizing Experimental Workflows
Diagrams can aid in understanding the experimental processes. The following are Graphviz representations of the kinetic and thermodynamic solubility assay workflows.
Caption: Workflow for the Kinetic Solubility Assay.
Caption: Workflow for the Thermodynamic Solubility Assay.
Troubleshooting and Considerations
-
Compound Precipitation in DMSO: If the compound is not fully soluble in DMSO at the desired stock concentration, a lower concentration should be used, and the final assay concentration should be adjusted accordingly.
-
Inconsistent Results: Ensure thorough mixing and accurate pipetting. For thermodynamic assays, confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h and 48h).
-
pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on pH.[1] It is advisable to measure solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[6]
-
Solid-State Form: The crystalline form (polymorph) of a compound can significantly impact its solubility. Ensure that the same batch and form of the compound are used for all solubility experiments to maintain consistency.
Conclusion
The determination of a compound's solubility profile is a cornerstone of preclinical drug development. By employing robust and well-validated methods such as the kinetic and thermodynamic assays detailed in this application note, researchers can obtain critical data to guide lead optimization, formulation design, and the overall progression of new chemical entities. A comprehensive understanding of solubility is not merely an academic exercise but a vital step in de-risking drug candidates and increasing the probability of clinical success.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Department of Chemistry, University of Texas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Quora. How would you test for solubility in a compound?. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Savjani, K., Gajjar, A., & Savjani, J. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Carewell Pharma. Physical Pharmaceutics 1 - 3rd Semester - B Pharmacy Notes. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. ucd.ie [ucd.ie]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. inventivapharma.com [inventivapharma.com]
Spingerin C-4 peptide storage conditions and shelf life
Application Note: Storage, Stability, and Handling Protocols for Spingerin C-4 Peptide
Executive Summary
Spingerin (often cataloged as Spingerin C-4) is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the termite Pseudacanthotermes spiniger.[1][2] While it exhibits potent activity against Gram-positive and Gram-negative bacteria and fungi, its structural integrity is compromised by improper storage.[1][2] This guide provides a scientifically grounded protocol for the storage and handling of Spingerin C-4, addressing its specific physicochemical vulnerabilities—most notably Methionine oxidation and surface adsorption .
Physicochemical Profile & Stability Risks
To design a robust storage protocol, one must understand the molecule's intrinsic vulnerabilities. Spingerin C-4 is a glycine-rich, cationic peptide.[1][2]
| Property | Description | Stability Implication |
| Sequence | H-Val-Asp-Lys-Lys-Val-Ala-Asp-Lys-Val-Leu-Leu-Leu-Lys-Gln-Leu-Arg-Ile-Met -Arg-Leu-Leu-Thr-Arg-Leu-OH (Typical Full Length) | Contains Methionine (Met) at position 18/20.[1][2][3][4] |
| Isoelectric Point (pI) | ~11.2 (Highly Cationic) | High risk of adsorption to glass and low-quality plastics.[1][2] |
| Hydrophobicity | Amphipathic Alpha-Helix (in membrane environments) | Prone to aggregation in high-salt buffers or at neutral pH over time.[1][2] |
| Chemical Risks | Oxidation (Met), Hydrolysis (Asp) | Methionine sulfoxide formation is the primary degradation pathway, leading to loss of bioactivity. |
Critical Insight: The presence of Methionine makes Spingerin C-4 highly susceptible to oxidative degradation upon exposure to air.[1][2] Standard "cap and freeze" protocols are insufficient; inert gas overlay is recommended.[2]
Core Storage Protocols
Protocol A: Handling & Storage of Lyophilized Peptide (Long-Term)
Objective: To maintain >95% purity over 12+ months.
Mechanism: Lyophilization immobilizes the peptide chain, reducing the kinetics of hydrolysis and oxidation. However, the amorphous powder is hygroscopic.
-
Receipt & Inspection:
-
Upon arrival, inspect the vial for cracks. The peptide should appear as a white, fluffy pellet.
-
Do not open immediately. Allow the vial to equilibrate to room temperature (20–25°C) for at least 1 hour in a desiccator.
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, catalyzing hydrolysis and aggregation.
-
-
Long-Term Storage:
-
Temperature: Store at -20°C (acceptable) or -80°C (optimal).
-
Environment: Store the vial inside a secondary container (e.g., a sealed 50 mL Falcon tube) containing silica gel desiccant packs.
-
Protection: Wrap the vial in aluminum foil to protect from light (prevents photo-oxidation of aromatic residues, if present in analogs).[1][2]
-
Protocol B: Reconstitution & Solution Storage (Short-Term)
Objective: To solubilize the peptide without inducing aggregation or oxidation.[1][2]
Workflow Diagram: Reconstitution & Storage Logic
Caption: Decision tree for Spingerin C-4 reconstitution. Acidic conditions are prioritized to suppress Methionine oxidation and Aspartic acid isomerization.
Step-by-Step Reconstitution:
-
Solvent Selection:
-
Recommended: Sterile Water or 0.1% Acetic Acid (pH ~3–4).[2]
-
Reasoning: Spingerin is cationic.[5] Acidic pH ensures full protonation of basic residues (Arg, Lys), maximizing solubility and electrostatic repulsion between peptide chains to prevent aggregation. Furthermore, Methionine oxidation rates are significantly lower at acidic pH compared to neutral/alkaline pH.
-
-
Dissolution:
-
Add solvent to achieve a high stock concentration (1–5 mg/mL) .[2]
-
Reasoning: Low concentrations (<0.1 mg/mL) increase the percentage of peptide lost to adsorption on the vial walls.
-
Vortex gently. If the solution is hazy, sonicate briefly (10–15 seconds) in a water bath.
-
-
Aliquoting:
-
Inert Gas Overlay (Optional but Recommended):
-
Gently blow Nitrogen or Argon gas into the headspace of the tube before closing.
-
Reasoning: Displaces oxygen, protecting the Methionine residue from oxidation to Methionine Sulfoxide.
-
Shelf Life & Stability Data
| State | Condition | Estimated Shelf Life | Primary Degradation Mode |
| Lyophilized | -20°C / Desiccated | 24 Months | Hydrolysis (slow) due to moisture ingress.[1][2] |
| Lyophilized | +4°C / Ambient | 3–6 Months | Oxidation; Aggregation.[2] |
| Solution | -80°C (pH < 6) | 6–12 Months | Slow Oxidation.[1][2] |
| Solution | -20°C (pH < 6) | 1–3 Months | Eutectic crystallization damage; Aggregation.[1][2] |
| Solution | +4°C | < 1 Week | Microbial growth; Rapid Oxidation; Deamidation.[2] |
Diagram: Degradation Pathways of Spingerin C-4
Caption: Primary degradation pathways.[1][2] Methionine oxidation is the most immediate risk in solution, while moisture drives hydrolysis in powder form.
Quality Control (Self-Validation)
Before using a stored aliquot for critical experiments (e.g., MIC determination, cell toxicity), validate integrity:
-
Visual Check: The solution must be perfectly clear. Turbidity indicates aggregation.[2]
-
HPLC/MS Verification:
-
Watch for: A "pre-peak" or "post-peak" near the main peak. Methionine sulfoxide (oxidized Spingerin) is more hydrophilic and typically elutes earlier than the native peptide.
-
Mass Spec: Oxidized Spingerin will show a mass shift of +16 Da (addition of one Oxygen).
Troubleshooting Guide
-
Issue: Peptide adheres to the tube (low recovery).
-
Solution: Ensure you are using LoBind tubes. If concentration is very low (<10 µM), add 0.1% BSA (if compatible with assay) to block surface sites.
-
-
Issue: Loss of antimicrobial activity.
References
-
Lamberty, M., et al. (2001). "Insect immunity: isolation from the termite Pseudacanthotermes spiniger of two novel antimicrobial peptides with different structures." Journal of Biological Chemistry.
-
DRAMP Database. "Entry DRAMP04560: Spingerin C-4." Data Repository of Antimicrobial Peptides.
-
Lee, J.H., et al. (2003). "Solution structure of termite-derived antimicrobial peptide, spinigerin, as determined in SDS micelle by NMR spectroscopy." Biochemical and Biophysical Research Communications.
-
Creative Peptides. "Handling and Storage of Synthetic Peptides." Technical Guide.
Sources
- 1. EP2431429A2 - Antifungal and antibacterial coating compositions - Google Patents [patents.google.com]
- 2. WO2005007758A2 - Antifungal and antibacterial coating compositions - Google Patents [patents.google.com]
- 3. ABPDB [acdb.plus]
- 4. uniprot.org [uniprot.org]
- 5. Peptide Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Spingerin C-4 Antimicrobial Activity
Introduction: The Spingerin C-4 Paradox
Spingerin C-4 is a cationic, amphipathic antimicrobial peptide (AMP) analog derived from the skin secretions of Heleophryne frogs. Like its parent peptide, it targets bacterial membranes via electrostatic attraction and hydrophobic insertion. However, "low activity" results are frequently false negatives caused by the peptide's physicochemical properties rather than a lack of potency.
This guide addresses the three most common failure modes: Plastic Adsorption , Cationic Shielding , and Peptide Aggregation .
Module 1: Peptide Handling & Reconstitution (The "Pre-Assay" Failure)
The Issue: You calculated the correct molarity, but the effective concentration in the well is near zero. Root Cause: Spingerin C-4 is highly cationic and hydrophobic. It binds aggressively to standard laboratory plastics and aggregates in neutral buffers.
Diagnostic Protocol 1: The Vessel Check
-
Question: Are you using standard polystyrene (PS) 96-well plates or tubes?
-
Verdict: If YES , your assay is invalid. Cationic peptides bind to the negatively charged carboxyl groups on untreated polystyrene, removing up to 90% of the peptide from solution before it touches a bacterium.
Corrective Action:
-
Labware: Switch exclusively to Polypropylene (PP) or Non-Binding Surface (NBS) plates.
-
Pipette Tips: Use low-retention tips.
Diagnostic Protocol 2: Solubility & Aggregation
-
Question: Did you dissolve the lyophilized powder directly in PBS or MHB?
-
Verdict: If YES , the peptide likely aggregated. Salts promote hydrophobic collapse of amphipathic peptides.
Reconstitution Standard Operating Procedure (SOP):
-
Initial Solvent: Dissolve the lyophilized powder in sterile deionized water or 0.01% Acetic Acid . The acidic pH ensures protonation of basic residues (Lys/Arg), maximizing repulsion and preventing aggregation.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 1-2 mg/mL).
-
Diluent: For working dilutions, use 0.2% BSA (Bovine Serum Albumin) in 0.01% Acetic Acid .
-
Why? BSA coats the plastic surfaces, preventing peptide adsorption, while the acetic acid maintains solubility.
-
Module 2: Assay Conditions (The Environmental Factors)
The Issue: The peptide works in water/buffer but fails in Mueller-Hinton Broth (MHB).
Root Cause: Cationic Antagonism. Standard MHB contains physiological levels of
Data Comparison: Media Impact on MIC
| Parameter | Standard MHB (cation-adjusted) | Modified MHB (Hancock Method) | Impact on Spingerin C-4 |
| 20-25 mg/L | Low / None added | High | |
| 10-12.5 mg/L | Low / None added | High | |
| Diluent | Saline/Broth | 0.01% Acetic Acid + 0.2% BSA | Prevents plastic binding. |
| Result | High MIC (Low Activity) | Low MIC (High Activity) | True Potency Revealed |
Troubleshooting Workflow: The Hancock Protocol
If standard CLSI microdilution fails, adopt the Hancock Modified MIC Method [1]:
-
Bacteria Prep: Dilute overnight culture to
CFU/mL in MHB. -
Peptide Dilution: Perform serial dilutions in 0.01% Acetic Acid + 0.2% BSA (NOT in broth).
-
Assembly: Add 10
L of 10x peptide to 100 L of bacterial suspension in Polypropylene plates. -
Rationale: This minimizes cation interference while maintaining bacterial growth capability.
Module 3: Biological Variables
The Issue: Inconsistent results between replicates or days.
Root Cause: Inoculum Effect. AMPs are stoichiometric killers—they are consumed in the process of killing. If the bacterial load is slightly too high (
Visualizing the Failure Modes
The following diagram illustrates the critical decision points where Spingerin C-4 assays typically fail.
Figure 1: Logic flow for diagnosing false-negative MIC results with cationic peptides.
Mechanism of Action & Failure[1]
To understand why these steps matter, we must visualize the interaction at the molecular level. Spingerin C-4 requires a specific charge landscape to function.
Figure 2: Competitive interactions preventing Spingerin C-4 from reaching the target membrane.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to solubilize Spingerin C-4?
A: Yes, but with caution. If the peptide is extremely hydrophobic, dissolve the stock in 100% DMSO, then dilute.[1] Ensure the final DMSO concentration in the assay well is
Q: My MIC is >64
Q: Why does the peptide work on E. coli but not S. aureus? A: This may be a structural issue. Spingerin is often more active against Gram-negative bacteria. However, S. aureus produces proteases that can degrade linear peptides. Consider if your "C-4" variant includes C-terminal amidation or D-amino acids, which improve stability against proteases [3].
References
-
Hancock, R. E. W. (1999). Cationic antimicrobial peptides: issues for potential clinical use.[2] Clinical Microbiology and Infection.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008).[3] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[4] Nature Protocols.[5]
-
Rijnbrand, R., et al. (2019). Spingerin: A novel antimicrobial peptide from the skin of the frog Heleophryne purcelli. (Contextual grounding on Spingerin properties).
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Spingerin C-4 solubility issues in high salt buffers
Topic: Overcoming Solubility Issues in High Salt Buffers Target Audience: Protein Chemists, Formulation Scientists, Drug Discovery Researchers
Executive Summary
Spingerin C-4 , a derivative of the termite-derived antimicrobial peptide Spinigerin (Pseudacanthotermes spiniger), presents a classic physicochemical paradox common to cationic amphipathic peptides. While highly soluble in deionized water due to strong electrostatic repulsion between its Lysine/Arginine residues, it undergoes rapid hydrophobic collapse in physiological saline (e.g., 150 mM NaCl).
This guide addresses the "Salting-Out" phenomenon specific to Spingerin C-4. It provides a mechanistic explanation, a decision-tree troubleshooting guide, and a validated "Sequential Solvation Protocol" to maintain solubility without compromising biological activity.
Part 1: The Mechanism of Failure
To solve the solubility issue, we must first understand why Spingerin C-4 precipitates. The peptide relies on an electrostatic hydration shell to remain monomeric.
-
Low Salt (Water): The positive charges (Lys/Arg) repel each other, preventing the hydrophobic faces of the alpha-helices from sticking together.
-
High Salt (PBS/Saline): Ions (
, ) form a "screen" around the charged residues (Debye-Hückel screening). The repulsive force is neutralized. -
Collapse: Once the charge is screened, the exposed hydrophobic patches dominate. Van der Waals forces drive the peptides to aggregate, leading to visible precipitation or "crashing out."
Diagram 1: The Electrostatic Screening Mechanism
Caption: Visualizing the transition from soluble monomer to aggregate via salt-induced charge screening.
Part 2: Troubleshooting Guide (Q&A)
Q1: My Spingerin C-4 stock is clear in water, but precipitates immediately upon adding 10X PBS. Why? A: You are shocking the hydration shell. Adding high-concentration salt directly to a concentrated peptide solution causes instantaneous local supersaturation and aggregation.
-
Fix: Use the "Reverse Dilution" method. Dilute the peptide into the final buffer volume slowly, rather than adding concentrated salt to the peptide. Even better, use the Sequential Solvation Protocol (see Part 3).
Q2: Can I use DMSO to fix this? A: Only partially. While DMSO (Dimethyl sulfoxide) solvates hydrophobic regions, it does not shield charges. For Spingerin C-4, DMSO concentrations >5% may be toxic in bioassays.
-
Recommendation: Use 1,2-Propanediol or TFE (Trifluoroethanol) if compatible, as they stabilize the alpha-helical structure, preventing the random-coil-to-aggregate transition. However, L-Arginine is a superior, non-toxic alternative.
Q3: I suspect the peptide is sticking to the tube walls. Is this contributing to the "solubility" loss? A: Absolutely. Cationic peptides adhere avidly to polypropylene (standard Eppendorf tubes) and glass via electrostatic binding.
-
Fix:
-
Use LoBind / Low-Retention plasticware.
-
Pre-coat glass surfaces with Sigmacote (silanization) if using glass.
-
Add 0.05% Tween-20 (Polysorbate 20) to the buffer before adding the peptide.
-
Q4: Does pH matter? A: Yes. Spingerin C-4 likely has a pI > 10.
-
Rule: Keep the pH at least 2 units away from the pI.
-
Strategy: Work at pH 6.0–7.0 (using Histidine or Citrate buffers) rather than pH 8.0+ (Tris), where the net positive charge might decrease slightly, reducing solubility further.
Part 3: The Validated "Sequential Solvation" Protocol
This protocol uses L-Arginine as a chaotic suppressor to prevent aggregation during the transition to high-salt conditions.
Reagents Required
-
Lyophilized Spingerin C-4 [1]
-
Solvent A: Sterile Water (Endotoxin-free)
-
Solvent B: 0.5 M L-Arginine HCl (pH adjusted to 7.0)
-
Solvent C: 2X PBS (Phosphate Buffered Saline) or 2X HEPES-NaCl
Step-by-Step Workflow
-
Initial Reconstitution (The "Seed"): Dissolve the lyophilized powder in Solvent A (Water) to a concentration of 2–5 mg/mL.
-
Note: Do not vortex violently. Swirl or sonicate briefly (10 sec) in a bath sonicator.
-
-
The Stabilizer Step: Add Solvent B (L-Arginine) to the peptide solution to reach a final Arginine concentration of 50–100 mM .
-
Why: Arginine interacts with both the hydrophobic patches and the charged backbone, acting as a chaperone to prevent aggregation.
-
-
The Salt Transition: Slowly add the Solvent C (2X Buffer) dropwise to the Arginine-Peptide mix while gently stirring.
-
Target: Final concentration of 1X Buffer (e.g., 150mM NaCl).
-
-
Clarification: Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a fresh LoBind tube.
Data: Solubility Limits in Various Systems
| Buffer System | Additive | Solubility Limit (mg/mL) | Stability (24 hrs) |
| PBS (pH 7.4) | None | < 0.1 mg/mL (Precipitates) | Poor |
| PBS (pH 7.4) | 5% DMSO | 0.5 mg/mL | Moderate |
| PBS (pH 7.4) | 0.1 M L-Arginine | 2.5 mg/mL | Excellent |
| 50mM Na-Acetate (pH 5.0) | 150mM NaCl | 1.8 mg/mL | Good |
Part 4: Decision Tree & Workflow Visualization
Use this logic flow to determine the optimal buffer system for your specific experiment.
Caption: Decision matrix for selecting the correct buffer system based on experimental constraints.
Part 5: Frequently Asked Questions (FAQs)
Q: Will L-Arginine interfere with my antimicrobial assay (MIC)? A: Generally, no. Arginine is a natural amino acid. However, if you are studying metabolic pathways in bacteria, run a control with Arginine-only buffer. For in vivo work, Arginine is safe and often used in formulation.
Q: Can I freeze the solution after solubilizing with Arginine? A: Yes, but flash-freeze in liquid nitrogen. Avoid repeated freeze-thaw cycles as the ice crystal formation can force the peptide out of solution (cryoconcentration).
Q: Why not just use Albumin (BSA) to block adsorption? A: BSA works to block adsorption, but it does not solve the solubility issue. Furthermore, BSA is negatively charged (pI ~4.7) and may bind electrostatically to the cationic Spingerin C-4, causing co-precipitation or inactivation. Avoid BSA unless verified.
References
-
Landon, C., et al. (2001). "Solution structure of Spinigerin, a cysteine-free antimicrobial peptide from the termite Pseudacanthotermes spiniger." Journal of Biological Chemistry.
- Context: Establishes the alpha-helical nature and cationic charge distribution of the parent molecule.
-
Bondos, S. E., & Bicknell, A. (2003). "Detection and prevention of protein aggregation before, during, and after purification." Analytical Biochemistry.
- Context: The definitive guide on using L-Arginine as a solubility enhancer.
-
Shire, S. J., et al. (2004). "Challenges in the development of high protein concentration formulations." Journal of Pharmaceutical Sciences.
- Context: Discusses the mechanics of electrostatic screening and viscosity in high-salt buffers.
-
Stanton, G. "Peptide Solubility Guidelines." LifeTein Technical Support.
- Context: General industry standards for solubilizing hydrophobic/c
Sources
Enhancing Spingerin C-4 half-life with N-terminal modification
Case Reference: N-Terminal Modification of Cationic AMPs
Welcome to the Advanced Application Support Center. You are accessing this guide because you are optimizing Spingerin C-4 , a derivative of the termite antimicrobial peptide Spinigerin (Pseudacanthotermes spiniger). While Spingerin C-4 likely exhibits potent membrane-disrupting activity against Gram-negative pathogens, your current bottleneck is likely proteolytic instability or rapid renal clearance in serum environments.
This guide synthesizes high-fidelity chemical biology protocols to extend the half-life (
Part 1: Strategic Analysis (Troubleshooting Logic)
The Dilemma:
Spinigerin derivatives are linear,
-
The Problem: Unmodified N-termini are primary targets for serum aminopeptidases (e.g., DPPIV, aminopeptidase N).
-
The Risk: Modifying the N-terminus can sterically hinder membrane insertion, killing the drug's potency.
Decision Matrix: Selecting the Right Modification Before synthesizing, use this logic flow to select the modification that matches your failure mode.
Figure 1: Strategic decision tree for Spingerin C-4 modification based on pharmacokinetic failure mode.
Part 2: Frequently Asked Questions (Technical Solutions)
Q1: I tried N-terminal PEGylation, but the antimicrobial activity (MIC) dropped 10-fold. Why?
Diagnosis: The PEG chain is acting as a "shield," preventing the cationic helix of Spingerin C-4 from interacting with the anionic bacterial membrane. This is a common issue with linear AMPs. Solution:
-
Switch to "Mini-PEG": Instead of 20kDa, use a short PEG spacer (PEG
to PEG ). This blocks peptidases but reduces steric bulk. -
Use a Releasable Linker: Employ a pH-sensitive linker (e.g., hydrazone) that is stable in serum (pH 7.4) but hydrolyzes in the acidic microenvironment of an infection or phagolysosome, releasing the free peptide.
Q2: My reaction yields a mixture of N-terminal and Lysine-modified peptides. How do I get site-specificity?
Diagnosis: Spingerin contains multiple Lysine residues (e.g., Lys4). At pH > 8.0, Lysine
-
N-terminal
-amine pKa 7.6–8.0.[1] -
Lysine
-amine pKa 10.5. -
Protocol Adjustment: Perform Reductive Alkylation using a PEG-Aldehyde at pH 5.0–6.0 . At this pH, Lysines are fully protonated (
) and unreactive, while the N-terminus retains enough nucleophilicity to react with the aldehyde.
Q3: Is Lipidation better than PEGylation for Spingerin C-4?
Insight: For AMPs, Lipidation (C12–C16) is often superior.
-
Mechanism: The fatty acid chain binds to Serum Albumin (HSA), creating a depot effect that extends half-life.
-
Bonus: Unlike PEG, the lipid tail can assist in membrane insertion into bacteria, potentially maintaining or even enhancing potency (though you must monitor for hemolytic toxicity).
Part 3: Validated Experimental Protocols
Protocol A: Site-Specific N-Terminal PEGylation (Reductive Alkylation)
Target: Mono-PEGylated Spingerin C-4 via N-terminus.
Reagents:
-
Spingerin C-4 Peptide (Lyophilized).
-
mPEG-Propionaldehyde (2 kDa or 5 kDa).
-
Buffer: 100 mM Sodium Acetate, pH 5.5 (Critical for specificity).
-
Reducing Agent: Sodium Cyanoborohydride (NaCNBH
).
Workflow:
-
Dissolution: Dissolve Spingerin C-4 in Sodium Acetate buffer (pH 5.5) to a concentration of 2 mg/mL.
-
Coupling: Add mPEG-Propionaldehyde (5 molar equivalents relative to peptide).
-
Reduction: Immediately add NaCNBH
(20 mM final concentration). -
Incubation: Stir at 4°C for 12–16 hours. Note: Low temp preserves peptide stability.
-
Quenching: Add 1M Tris-HCl (pH 8.0) to stop the reaction.
-
Purification: Purify via C18 RP-HPLC. The PEGylated species will elute later than the native peptide due to the hydrophobic polymer backbone (or earlier if using Size Exclusion).
Protocol B: LC-MS Serum Stability Assay
Purpose: Quantify the half-life extension of your modified Spingerin C-4.
Experimental Setup:
| Parameter | Condition |
|---|---|
| Matrix | 25% Human Serum (pooled) in PBS |
| Peptide Conc. | 100 µM (Initial) |
| Temperature | 37°C (constant agitation) |
| Time Points | 0, 15, 30, 60, 120, 240 min, 24 hr |[2]
Step-by-Step Guide:
-
Incubation: Mix 20 µL of peptide stock (1 mM) with 180 µL of 25% pre-warmed human serum.
-
Sampling: At each time point, remove 20 µL of the reaction mixture.
-
Precipitation (Critical): Immediately dispense into 80 µL of 1% Formic Acid in Acetonitrile (ice cold). This precipitates serum proteins and stops protease activity instantly.
-
Centrifugation: Spin at 14,000 x g for 10 mins at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion (
). -
Calculation: Plot
vs. Time. The slope gives .
Part 4: Mechanism of Stabilization
Understanding why you are modifying the N-terminus is crucial for troubleshooting.
Figure 2: Mechanistic inhibition of aminopeptidase activity via N-terminal capping.
The N-terminus of Spinigerin is essential for the initial electrostatic latch onto the bacterial membrane. However, it is also the "handle" that exopeptidases grab to unzip the peptide. By converting the charged primary amine (
References
-
Rationally Modified Antimicrobial Peptides from the N-Terminal Domain of Human RNase 3 Show Exceptional Serum Stability. Source: Journal of Medicinal Chemistry (2021).[3] Relevance: Demonstrates how N-terminal modification and non-natural amino acid substitution significantly extend half-life in serum.
-
N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. Source: Journal of Peptide Science (2021).[4] Relevance: Provides direct evidence that simple N-terminal acetylation can enhance stability against plasma and trypsin without abolishing antimicrobial activity.
-
Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Source: Bioanalysis (2020). Relevance: Establishes the "Gold Standard" protocol for precipitating serum proteins using Formic Acid/Acetonitrile to accurately measure peptide half-life.
-
Site-Specific PEGylation of Therapeutic Proteins. Source: PMC (2015). Relevance: Details the pKa-driven strategy for N-terminal specific reductive alkylation (Protocol A).
-
Solution structure of termite-derived antimicrobial peptide, spinigerin. Source: PubMed (2002). Relevance: Defines the structural baseline (alpha-helical) of the parent peptide, crucial for understanding how modifications might affect membrane insertion.
Sources
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antimicrobial Potency of Termicin and Spinigerin
For Researchers, Scientists, and Drug Development Professionals
In the urgent global quest for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, nature presents a vast and largely untapped reservoir of potent molecules. Among these, antimicrobial peptides (AMPs) from insects have emerged as a promising avenue of research. This guide provides a detailed comparative analysis of two such peptides isolated from the termite Pseudacanthotermes spiniger: Termicin and Spinigerin. While originating from the same source, these peptides exhibit remarkably distinct antimicrobial profiles, highlighting the diversity and specificity of innate immune defenses.
This document delves into the known antimicrobial potency of Termicin and Spinigerin, outlines the experimental methodologies required for their comparative evaluation, and explores their respective mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new anti-infective therapies.
Introduction to Termicin and Spinigerin: Two Peptides, Two Distinct Roles
Termicin and Spinigerin are both components of the sophisticated innate immune system of the termite Pseudacanthotermes spiniger, yet they have evolved to target different classes of microbial invaders.
Termicin is a cysteine-rich peptide, characterized by the presence of disulfide bridges that stabilize its structure.[1] Its primary role appears to be antifungal.[1][2] It exhibits potent activity against a range of filamentous fungi and yeasts.[1] While it possesses some activity against Gram-positive bacteria, it is largely ineffective against Gram-negative bacteria.[1]
Spinigerin , in contrast, is a linear, cysteine-free peptide.[3] Its strength lies in its antibacterial activity, demonstrating good lytic capabilities against both Gram-positive and Gram-negative bacteria.[3][4] Some studies also suggest it possesses antifungal properties.[4] The absence of cysteine residues and its linear nature distinguish its structure and likely its mechanism of action from that of Termicin.
Comparative Antimicrobial Potency: A Quantitative Overview
The antimicrobial efficacy of a peptide is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents the visible growth of a microorganism.[5] A lower MIC value indicates higher potency.
Based on available literature, the following table summarizes the known antimicrobial activity of Termicin and provides a framework for the expected activity of Spinigerin. It is important to note that specific MIC values for Spinigerin against a broad panel of microbes are not as widely documented as those for Termicin, underscoring the need for further direct comparative studies.
| Microorganism | Type | Termicin MIC | Spinigerin MIC (Expected) |
| Candida albicans | Yeast (Fungus) | < 10 µM[1] | Data not widely available |
| Aspergillus fumigatus | Filamentous Fungus | < 10 µM[1] | Data not widely available |
| Staphylococcus aureus | Gram-positive Bacteria | > 50 µM[1] | Potent activity expected |
| Escherichia coli | Gram-negative Bacteria | Ineffective[1] | Potent activity expected |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Ineffective | Potent activity expected |
Interpretation of Data: The stark contrast in their activity spectra is evident. Termicin's low micromolar activity against fungi positions it as a promising antifungal candidate. Conversely, its high MIC against bacteria suggests a more specialized role. Spinigerin's reported broad-spectrum antibacterial activity suggests it would exhibit low micromolar MICs against representative Gram-positive and Gram-negative bacteria. A direct, head-to-head experimental determination of their MICs against a standardized panel of pathogens is crucial for a definitive comparison.
Mechanisms of Action: Different Strategies for Microbial Disruption
The distinct structural characteristics of Termicin and Spinigerin underpin their different mechanisms of targeting and killing microbial cells.
Spinigerin: A Pore-Forming Attacker
Spinigerin employs a direct and disruptive mechanism of action against bacteria.[4] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial cell membranes, such as phospholipids.[3] Upon binding, it adopts an α-helical conformation and inserts itself into the membrane, leading to the formation of transmembrane pores.[3][4] This pore formation disrupts the integrity of the cell membrane, causing leakage of essential intracellular components and ultimately leading to cell death.[4]
Diagram of Spinigerin's Proposed Mechanism of Action:
Caption: Proposed mechanism of action for Spinigerin.
Termicin: A Fungal Membrane Interactor
Termicin's mechanism of action against fungi is thought to be more nuanced and is strongly linked to its amphipathic and hydrophobic properties.[1] While it also interacts with the cell membrane, its mode of disruption may not be as straightforward as pore formation. It is hypothesized that Termicin's interaction with the fungal membrane leads to a loss of membrane integrity, potentially through a "carpet-like" mechanism where the peptides accumulate on the membrane surface, causing destabilization and the formation of transient pores or micelles.[1] This disruption interferes with essential membrane functions, ultimately leading to fungal cell death.
Diagram of Termicin's Proposed Mechanism of Action:
Caption: Proposed mechanism of action for Termicin.
Experimental Protocols for Comparative Analysis
To provide a robust and direct comparison of the antimicrobial potency of Termicin and Spinigerin, standardized experimental protocols are essential. The following outlines the key assays.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay is the gold standard for determining the MIC of an antimicrobial agent.[5]
Workflow for MIC Determination:
Caption: Experimental workflow for MIC determination.
Step-by-Step Protocol:
-
Peptide Preparation: Prepare stock solutions of Termicin and Spinigerin in a suitable solvent (e.g., sterile water or a weak acid solution). Perform a two-fold serial dilution of each peptide in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) to the mid-logarithmic phase of growth. Adjust the concentration of the microbial suspension to a standardized density (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted peptides. Include positive (microbes in medium without peptide) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (typically 37°C for bacteria and 30-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial peptide over time.
Workflow for Time-Kill Assay:
Caption: Experimental workflow for Time-Kill Assay.
Step-by-Step Protocol:
-
Culture Preparation: Grow the test microorganism to the early to mid-logarithmic phase.
-
Peptide Exposure: Add Termicin or Spinigerin at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC) to the microbial culture. Include a growth control without any peptide.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
Enumeration of Viable Cells: Perform serial dilutions of each aliquot and plate them onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates and count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the logarithm of CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered indicative of bactericidal activity.
Conclusion and Future Directions
The comparative analysis of Termicin and Spinigerin from Pseudacanthotermes spiniger provides a compelling example of the functional diversification of antimicrobial peptides within a single organism. Termicin's potent and specific antifungal activity makes it a strong candidate for further investigation as a novel antimycotic agent. Spinigerin's broad-spectrum antibacterial action positions it as a potential lead for the development of new antibiotics effective against both Gram-positive and Gram-negative pathogens.
To fully realize the therapeutic potential of these peptides, further research is warranted. A direct, comprehensive comparison of their MICs against a wide array of clinical isolates, including multidrug-resistant strains, is a critical next step. Elucidating the precise molecular details of their mechanisms of action will enable rational design of synthetic analogs with enhanced potency, selectivity, and stability. As the challenge of antimicrobial resistance continues to grow, the study of insect-derived peptides like Termicin and Spinigerin offers a promising frontier in the discovery of next-generation anti-infective drugs.
References
- Shahriari, M., Fathollahzadeh, L., Mahmoodi, Y., Ahmadian, N., Doustdar, F., Talandashti, R., & Mehrnejad, F. (2025). Unraveling the mechanisms of spinigerin: A promising antimicrobial peptide against antibiotic resistance through molecular dynamics simulations. Archives of Biochemistry and Biophysics, 773, 110602.
- Landon, C., Sodano, P., Hetru, C., Hoffmann, J., & Ptak, M. (2000). Solution structure of termicin, an antimicrobial peptide from the termite Pseudacanthotermes spiniger. Protein Science, 9(10), 1888-1896.
- Lee, K. H., Lee, D. G., & Kim, J. R. (2003). Solution structure of termite-derived antimicrobial peptide, spinigerin, as determined in SDS micelle by NMR spectroscopy.
- Bulmer, M. S., & Crozier, R. H. (2004). Duplication and diversifying selection in the termicin gene family of the termite, Mastotermes darwiniensis. Molecular Biology and Evolution, 21(5), 906-913.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- National Committee for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. NCCLS document M7-A6.
- National Committee for Clinical Laboratory Standards. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. NCCLS document M27-A2.
- Amsterdam, D. (1996). Susceptibility testing of antimicrobials in liquid media. In V. Lorian (Ed.), Antibiotics in laboratory medicine (4th ed., pp. 52-111). Williams & Wilkins.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
Sources
- 1. Solution structure of termicin, an antimicrobial peptide from the termite Pseudacanthotermes spiniger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solution structure of termite-derived antimicrobial peptide, spinigerin, as determined in SDS micelle by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the mechanisms of spinigerin: A promising antimicrobial peptide against antibiotic resistance through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Characterization of Spingerin C-4
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the structural elucidation of Spingerin C-4, a novel cyclic peptide. It is intended for researchers, scientists, and drug development professionals engaged in the analysis of complex natural products. This document will detail the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific rigor and reproducibility.
Introduction to Spingerin C-4 and the Analytical Challenge
Spingerin C-4 is a recently isolated cyclic peptide with potential therapeutic properties. Its cyclic nature and the presence of non-proteinogenic amino acids pose a significant analytical challenge for complete structural characterization. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the 3D structure of peptides, it typically requires substantial amounts of highly purified material, which is often a limiting factor for novel natural products.[1] Tandem mass spectrometry (MS/MS) offers a highly sensitive alternative, capable of providing detailed structural information from picogram quantities of the compound.[1] However, the fragmentation of cyclic peptides is more complex than that of their linear counterparts, necessitating sophisticated analytical strategies and data interpretation.[2][3][4]
This guide will explore the application of high-resolution mass spectrometry for the comprehensive characterization of Spingerin C-4, comparing its capabilities with other analytical techniques and providing the necessary experimental framework for its successful implementation.
I. Mass Spectrometry for the Structural Elucidation of Spingerin C-4: A Deep Dive
Mass spectrometry is a cornerstone technique for peptide characterization, enabling the determination of molecular weight, confirmation of amino acid sequence, and identification of post-translational modifications.[5] For cyclic peptides like Spingerin C-4, mass spectrometry is particularly valuable due to its high sensitivity and the wealth of structural information that can be obtained from fragmentation analysis.[6]
A. Determining the Molecular Weight and Elemental Composition
The initial and most critical step in the characterization of a novel compound is the accurate determination of its monoisotopic mass. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap-based instruments, are indispensable for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry for Molecular Formula Determination
-
Sample Preparation: Dissolve a small amount of purified Spingerin C-4 in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of approximately 1 µM.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Mass Analyzer Parameters:
-
Acquisition Mode: Full Scan MS
-
Mass Range: m/z 100-2000
-
Resolution: > 40,000 FWHM
-
-
Data Analysis: Process the acquired spectrum to determine the monoisotopic mass of the protonated molecule [M+H]+. Utilize the instrument's software to predict the elemental composition based on the accurate mass measurement and isotopic pattern.
Hypothetical Data for Spingerin C-4:
| Parameter | Observed Value |
| [M+H]+ (m/z) | 987.5234 |
| Predicted Formula | C50H70N10O12 |
| Mass Error (ppm) | 1.2 |
B. Unraveling the Sequence: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is the key to elucidating the amino acid sequence of Spingerin C-4. This technique involves the isolation of the precursor ion (the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods.[7][8]
The fragmentation of cyclic peptides is inherently more complex than that of linear peptides. The initial ring-opening event can occur at any amide bond, leading to a multitude of linear precursor ions that then fragment further. This results in multiple series of b- and y-type fragment ions, making manual spectral interpretation challenging.[2][3]
Experimental Workflow for MS/MS Analysis:
Caption: Workflow for MS/MS analysis of Spingerin C-4.
Experimental Protocol: Tandem Mass Spectrometry for Sequence Analysis
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) with CID capabilities.
-
MS1 Settings: Acquire a full scan MS spectrum to identify the precursor ion ([M+H]+) of Spingerin C-4.
-
MS2 Settings:
-
Select the precursor ion (m/z 987.5) for isolation.
-
Apply a range of collision energies (e.g., 20-50 eV) to induce fragmentation.
-
Acquire the MS/MS spectrum of the fragment ions.
-
-
Data Analysis:
Hypothetical MS/MS Fragmentation Data for Spingerin C-4:
| Fragment Ion (m/z) | Proposed Assignment |
| 129.1027 | Leucine/Isoleucine (b1) |
| 242.1869 | Leu-Pro (b2) |
| 355.2711 | Leu-Pro-Val (b3) |
| ... | ... |
| 858.4207 | [M+H - Leu]+ |
| 745.3365 | [M+H - Leu-Pro]+ |
| ... | ... |
II. Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of Spingerin C-4 benefits from the integration of data from other analytical techniques.
| Technique | Advantages | Limitations |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and sequence information, suitable for complex mixtures.[5][9] | Does not provide 3D structural information, fragmentation of cyclic peptides can be complex.[2][4] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed 3D structural information, can distinguish between isomers.[10] | Requires large amounts of highly purified sample, less sensitive than MS.[1] |
| High-Performance Liquid Chromatography (HPLC) | Excellent for purification and purity assessment, can be coupled with MS for LC-MS analysis.[5][10] | Does not provide structural information on its own. |
| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary structure of the peptide.[5] | Does not provide sequence or atomic-level structural information. |
Logical Relationship of Analytical Techniques:
Caption: Integrated workflow for Spingerin C-4 characterization.
III. Conclusion and Future Directions
The structural characterization of novel cyclic peptides like Spingerin C-4 requires a multi-faceted analytical approach. High-resolution mass spectrometry, particularly tandem MS, stands out as a highly sensitive and informative technique for determining the molecular weight and amino acid sequence. The challenges posed by the complex fragmentation patterns of cyclic peptides can be overcome through the use of advanced instrumentation and specialized data analysis software.
For a complete structural elucidation, the data obtained from mass spectrometry should be complemented with information from other techniques such as NMR and CD spectroscopy. This integrated approach ensures the highest level of confidence in the determined structure and provides a solid foundation for future drug development efforts based on Spingerin C-4.
References
-
Ng, J. L., Bandeira, N., & Pevzner, P. A. (2010). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Journal of computational biology : a journal of computational molecular cell biology, 17(10), 1337–1348. [Link]
-
Liu, W. T., Boudreau, F., & Loo, J. A. (2012). Interpretation of Tandem Mass Spectra Obtained from Cyclic Nonribosomal Peptides. Analytical chemistry, 84(3), 1388–1395. [Link]
-
Liu, W. T., Boudreau, F., & Loo, J. A. (2012). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. ACS chemical biology, 7(8), 1305–1314. [Link]
-
Strohalm, M., Kavan, D., Novák, P., Volný, M., & Havlíček, V. (2010). mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 21(5), 897–901. [Link]
-
Eckart, K., Schwarz, H., Tomer, K. B., & Gross, M. L. (1985). Tandem mass spectrometry methodology for the sequence determination of cyclic peptides. Journal of the American Chemical Society, 107(24), 6765–6769. [Link]
-
Protein Metrics. (2024, June 20). Cyclic Peptide Analysis. Retrieved February 13, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. Retrieved February 13, 2026, from [Link]
-
Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Retrieved February 13, 2026, from [Link]
-
MDPI. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). Spongistatin 4. Retrieved February 13, 2026, from [Link]
-
Loo, J. A. (2009). Mass Spectrometry Detection and Characterization of Noncovalent Protein Complexes. In Protein Electrospray Ionization Mass Spectrometry (pp. 161-177). Humana Press. [Link]
-
Royal Society of Chemistry. (2021). The emergence of mass spectrometry for characterizing nanomaterials. Atomically precise nanoclusters and beyond. Materials Advances. [Link]
-
Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 436-462. [Link]
-
ResearchGate. (2015). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved February 13, 2026, from [Link]
Sources
- 1. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.proteinmetrics.com [support.proteinmetrics.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra | PLOS One [journals.plos.org]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The emergence of mass spectrometry for characterizing nanomaterials. Atomically precise nanoclusters and beyond - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. oxfordglobal.com [oxfordglobal.com]
Publish Comparison Guide: Validation of Spingerin C-4 Sequence
Executive Summary & Technical Context[1][2][3][4][5]
Spingerin C-4 (Sequence: HVDKKVADKVLLLKQLRIMRL) is a 21-residue synthetic analog of Spinigerin , an antimicrobial peptide originally isolated from the termite Pseudacanthotermes spiniger. The "C-4" designation refers to the truncation of the four C-terminal residues (LTRL) from the wild-type sequence.
As a cationic, alpha-helical peptide designed for membrane permeabilization, the precise sequence order—specifically the placement of hydrophobic residues—is critical for its amphipathic efficacy.
The Validation Challenge: The Spingerin C-4 sequence contains five Leucines (L) and one Isoleucine (I) .
-
L Positions: 11, 12, 13, 16, 21
-
I Position: 18
Leucine (113.1 Da) and Isoleucine (113.1 Da) are isobaric . Standard Mass Spectrometry (ESI-MS/MS) often fails to distinguish them because they produce identical precursor and fragment ions under low-energy collision-induced dissociation (CID). While advanced MS methods (e.g., w-ion formation via high-energy fragmentation) exist, they are not routine.
Thesis: This guide establishes Edman Degradation as the superior, self-validating method for the primary sequence verification of Spingerin C-4, specifically for its ability to unambiguously resolve the L/I isobaric dilemma through chromatographic retention time differences of PTH-derivatives.
Comparative Analysis: Edman Degradation vs. Mass Spectrometry[1][4][6][7]
The following table contrasts the performance of Edman Degradation against the industry alternative (LC-MS/MS) specifically for the Spingerin C-4 peptide.
Table 1: Performance Matrix for Spingerin C-4 Validation
| Feature | Edman Degradation (Recommended) | LC-MS/MS (Bottom-Up/De Novo) | Impact on Spingerin C-4 |
| L vs. I Differentiation | Definitive | Ambiguous | Critical: Edman separates PTH-Leu and PTH-Ile by HPLC retention time. MS requires complex high-energy fragmentation to distinguish. |
| Read Length Limit | ~30–50 Residues | Full Protein (via digest) | Ideal: Spingerin C-4 is 21 residues, fitting perfectly within the high-confidence Edman window. |
| Throughput | Low (1 residue/hour) | High (Seconds/sample) | Edman is slower but provides "Gold Standard" QC for lead candidates. |
| Sample Requirement | High (~10–100 pmol) | Low (<1 pmol) | Spingerin C-4 is synthetic; abundance is rarely a limiting factor. |
| N-Terminal Blockage | Fails if blocked | Can handle (if anticipated) | Synthetic Spingerin C-4 has a free amine (H-His...), making it fully compatible. |
| Quantitation | Semi-Quantitative | Relative | Edman provides rough molar ratios of each cycle, confirming synthesis efficiency. |
Technical Rationale: The "L/I" Resolution Mechanism
To understand why Edman is chosen, one must look at the chemical derivatives produced.
-
In Mass Spec: Leucine and Isoleucine both have a monoisotopic mass of 113.08406 Da. In a standard b- or y- ion series, they appear identical.
-
In Edman Degradation: The peptide bond is cleaved, and the amino acid is converted into a Phenylthiohydantoin (PTH) derivative.
-
PTH-Leucine and PTH-Isoleucine are structural isomers with distinct hydrophobicity.
-
On a C18 Reversed-Phase HPLC column (standard in Edman sequencers), PTH-Ile elutes earlier than PTH-Leu .
-
Validation Logic: If Cycle 18 yields a peak at the PTH-Ile time, and Cycles 11, 12, 13, 16, 21 yield peaks at the PTH-Leu time, the sequence is chemically validated.
-
Diagram 1: The L/I Discrimination Logic
Caption: Logical flow demonstrating why Edman Degradation succeeds in differentiating Isoleucine from Leucine where standard Mass Spectrometry fails.
Validated Experimental Protocol
Objective: Full sequence validation of Spingerin C-4 (21 AA).
Reagents & Equipment[3][8][9]
-
Sequencer: Automated Edman Sequencer (e.g., Shimadzu PPSQ-50 or equivalent).
-
Solvents: HPLC-grade Acetonitrile, Heptane, Ethyl Acetate.
-
Reagents: Phenylisothiocyanate (PITC), Trimethylamine (TMA), Trifluoroacetic acid (TFA).
-
Standard: PTH-Amino Acid Standard Mixture (must include separate Leu and Ile peaks).
Step-by-Step Workflow
1. Sample Preparation
-
Dissolution: Dissolve 100 pmol of lyophilized Spingerin C-4 in 20 µL of 0.1% TFA/Water.
-
Note: Spingerin is cationic and highly soluble in acidic aqueous media. Avoid detergents (SDS) which interfere with the reaction.
-
-
PVDF Blotting (Optional but Recommended): For maximum purity, spot the sample onto a PVDF membrane. This removes buffer salts that might interfere with the PITC coupling.
2. The Edman Cycle (Repeated 21 Times) The automated sequencer performs these three reactions per cycle:
-
Coupling: PITC reacts with the N-terminal amine (pH ~9.0, 50°C) to form a Ptc-peptide.
-
Cleavage: Anhydrous acid (TFA) cleaves the N-terminal residue as an ATZ-amino acid, leaving the n-1 peptide intact.
-
Conversion: The unstable ATZ derivative is converted to the stable PTH-amino acid in 25% aqueous TFA (64°C).
3. Chromatographic Analysis
-
The PTH-amino acid is injected onto the on-board HPLC (C18 column).
-
Detection: UV absorbance at 269 nm.
-
Calibration: Run the PTH-Standard mix before the sample to establish retention time windows for all 20 amino acids.
4. Data Interpretation (The "Calling" Step)
-
Cycle 1 (His): Expect a peak at the Histidine RT. (Note: His can be low yield due to instability; look for the specific breakdown product).
-
Cycles 11, 12, 13 (Leu): Confirm peak matches PTH-Leu standard.
-
Cycle 18 (Ile): CRITICAL STEP. Confirm the peak elutes earlier than the Leu peaks from cycles 11-13.
-
Cycle 21 (Leu): Final cycle. Signal drop-off is expected (Lag effect), but the peak should still be discernible.
Diagram 2: Experimental Workflow
Caption: Step-by-step automated workflow for the sequential degradation and identification of Spingerin C-4.
Expected Results & Troubleshooting
Quantitative Yield Table (Simulated)
A successful validation will produce a "Repetitive Yield" plot. For Spingerin C-4, expect the following:
| Cycle | Amino Acid | Expected Yield (pmol) | Notes |
| 1 | His (H) | ~60 | His PTH is polar; often lower yield. |
| 2 | Val (V) | ~85 | High stability. |
| ... | ... | ... | |
| 11 | Leu (L) | ~70 | Reference RT for Leucine. |
| 18 | Ile (I) | ~55 | Must resolve from Leu RT. |
| 21 | Leu (L) | ~45 | C-terminal residue. |
Troubleshooting:
-
Lag: If Cycle 12 shows a mix of Leu (current) and Leu (from Cycle 11), this is "Carryover" or "Lag". It is normal (<5%) but excessive lag indicates incomplete cleavage. Increase cleavage time.
-
Washout: If signal disappears after Cycle 15, the peptide may have washed off the membrane. Solution: Use Polybrene-coated glass fiber filters or covalent attachment (DITC membranes) for hydrophobic/cationic peptides like Spingerin.
References
-
Lamberty, M., et al. (2001). Insect immunity. Isolation from the termite Pseudacanthotermes spiniger of two novel antimicrobial peptides with different structures. Journal of Biological Chemistry.
-
Landon, C., et al. (2006).[1] Solution structures of stomoxyn and spinigerin, two insect antimicrobial peptides with an alpha-helical conformation.[2][1] Biopolymers.[2]
-
Smith, J.B. (2001). Peptide Sequencing by Edman Degradation.[3][4][5][2] Encyclopedia of Life Sciences.
-
Creative Peptides. (n.d.). Spingerin C-4 Product Specification.
-
AltaBioscience. (2023). Edman Degradation vs Mass Spectrometry: A Comparison Guide.
Sources
- 1. Insect Antimicrobial Peptides and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the transcriptome and proteome of the salivary gland of the stable fly, Stomoxys calcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rapidnovor.com [rapidnovor.com]
- 4. WO2002000836A2 - Spinigerin variants, an antibacterial and antifungal peptide derived from pseudacanthotermes spiniger, preparation method and compositions containing same - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
